molecular formula C15H24N2OSi B12598136 2-[(1S)-1-{[tert-Butyl(dimethyl)silyl]oxy}ethyl]-1H-benzimidazole CAS No. 648429-04-3

2-[(1S)-1-{[tert-Butyl(dimethyl)silyl]oxy}ethyl]-1H-benzimidazole

カタログ番号: B12598136
CAS番号: 648429-04-3
分子量: 276.45 g/mol
InChIキー: IHBOKQSIZIOZTG-NSHDSACASA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-[(1S)-1-{[tert-Butyl(dimethyl)silyl]oxy}ethyl]-1H-benzimidazole is a chiral benzimidazole derivative featuring a tert-butyldimethylsilyl (TBS) ether-protected ethyl group at the 2-position. The stereogenic center at the ethyl group’s C1 atom (S-configuration) and the silyl ether moiety confer distinct physicochemical properties, including enhanced lipophilicity and stability under basic or non-aqueous conditions.

特性

CAS番号

648429-04-3

分子式

C15H24N2OSi

分子量

276.45 g/mol

IUPAC名

[(1S)-1-(1H-benzimidazol-2-yl)ethoxy]-tert-butyl-dimethylsilane

InChI

InChI=1S/C15H24N2OSi/c1-11(18-19(5,6)15(2,3)4)14-16-12-9-7-8-10-13(12)17-14/h7-11H,1-6H3,(H,16,17)/t11-/m0/s1

InChIキー

IHBOKQSIZIOZTG-NSHDSACASA-N

異性体SMILES

C[C@@H](C1=NC2=CC=CC=C2N1)O[Si](C)(C)C(C)(C)C

正規SMILES

CC(C1=NC2=CC=CC=C2N1)O[Si](C)(C)C(C)(C)C

製品の起源

United States

準備方法

合成ルートと反応条件

2-[(1S)-1-{[tert-ブチル(ジメチル)シリル]オキシ}エチル]-1H-ベンゾイミダゾールの合成は、通常、イミダゾールなどの塩基の存在下、tert-ブチルジメチルシリルクロリド(TBDMS-Cl)を用いたヒドロキシル基の保護を伴います。反応は、室温でジクロロメタンなどの無水溶媒中で行われます。一般的な反応スキームは以下のとおりです。

工業生産方法

この化合物の工業生産は、同様の合成ルートに従いますが、より大規模に行われます。このプロセスには以下が含まれます。

化学反応の分析

科学研究への応用

2-[(1S)-1-{[tert-ブチル(ジメチル)シリル]オキシ}エチル]-1H-ベンゾイミダゾールは、科学研究でいくつかの用途があります。

科学的研究の応用

2-[(1S)-1-{[tert-Butyl(dimethyl)silyl]oxy}ethyl]-1H-benzimidazole has several applications in scientific research:

作用機序

類似の化合物との比較

類似の化合物

独自性

2-[(1S)-1-{[tert-ブチル(ジメチル)シリル]オキシ}エチル]-1H-ベンゾイミダゾールは、ベンゾイミダゾールコアとTBS保護基の特定の組み合わせによってユニークです。 この組み合わせは、安定性と反応性のバランスを提供し、さまざまな合成用途に適しています.

類似化合物との比較

Comparison with Similar Compounds

Benzimidazole derivatives are widely studied for their structural diversity and pharmacological relevance. Below is a comparative analysis of 2-[(1S)-1-{[tert-Butyl(dimethyl)silyl]oxy}ethyl]-1H-benzimidazole with structurally analogous compounds from the literature:

Table 1: Structural and Functional Comparison

Compound (Reference) Substituent at Position 2 Molecular Weight (g/mol) Key Functional Groups Notable Properties
Target Compound (1S)-1-(TBS-O)ethyl ~350 (estimated) Silyl ether High lipophilicity; chiral center enhances stereoselective interactions
2-[(2-tert-Butylphenoxy)methyl]-1H-benzimidazole Phenoxymethyl with tert-butyl 280.36 Aryl ether Enhanced π-π stacking potential due to aromatic substituent
2-{4-[4-(1H-benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-(2-phenyl-1,3-thiazol-5-yl)acetamide Triazole-thiazole acetamide ~500 (varies) Triazole, thiazole Modular structure for target-specific interactions (e.g., enzyme inhibition)
2-[(1H-Benzimidazol-2-ylmethyl)sulfanyl]-1-[2-(4-methylphenoxy)ethyl]-1H-benzimidazole Sulfanyl-linked benzimidazole 414.52 Thioether Increased electron density; potential redox activity
1-(4-tert-Butylbenzyl)-2-(4-tert-butylphenyl)-1H-benzimidazole Bulky aryl groups (positions 1 and 2) 412.57 Aryl, benzyl Steric hindrance limits rotational freedom; crystalline stability

Key Comparative Insights

Lipophilicity and Solubility: The TBS group in the target compound significantly increases lipophilicity compared to hydroxyl- or aryl-substituted analogs (e.g., ’s phenoxymethyl derivative). This property may enhance membrane permeability but reduce aqueous solubility . Thioether-containing analogs () exhibit moderate lipophilicity due to the polarizable sulfur atom, balancing solubility and permeability .

Synthetic Accessibility :

  • The TBS group is introduced via silylation reactions under anhydrous conditions, contrasting with the click chemistry (triazole formation) or Mannich base synthesis used for other derivatives () .
  • Bulky substituents (e.g., ’s tert-butylphenyl groups) require multi-step coupling reactions, whereas the TBS-ethyl group can be appended in fewer steps .

Biological Relevance :

  • Compounds with triazole-thiazole acetamide moieties () demonstrate targeted enzyme inhibition via hydrogen bonding and π-stacking, as shown in molecular docking studies .
  • The TBS group in the target compound may act as a prodrug, with in vivo cleavage yielding a bioactive hydroxylated derivative. This contrasts with thioether derivatives (), which may undergo metabolic oxidation to sulfoxides or sulfones .

Stability and Reactivity: The TBS ether confers stability under basic conditions but is labile to acidic or fluoride-mediated cleavage. In contrast, aryl ethers () and thioethers () are more resistant to hydrolysis .

生物活性

The compound 2-[(1S)-1-{[tert-Butyl(dimethyl)silyl]oxy}ethyl]-1H-benzimidazole is a derivative of benzimidazole, a class of compounds known for their diverse biological activities, including antiviral, antimicrobial, and anticancer properties. This article delves into the biological activity of this specific compound, examining its mechanisms, efficacy, and potential applications based on available research.

Chemical Structure and Properties

The molecular formula of this compound is C14H31N2O4SiC_{14}H_{31}N_2O_4Si, with a molecular weight of approximately 305.49 g/mol. The presence of the tert-butyl and dimethylsilyl groups enhances its lipophilicity, potentially influencing its biological activity.

Benzimidazole derivatives generally exhibit their biological effects through various mechanisms:

  • Topoisomerase Inhibition : Many benzimidazole compounds are known to inhibit topoisomerases, enzymes critical for DNA replication and repair. This inhibition can lead to cytotoxicity in cancer cells .
  • Antiviral Activity : Some studies indicate that benzimidazole derivatives can interfere with viral replication processes, making them potential candidates for antiviral drug development .
  • Antimicrobial Properties : Benzimidazoles have shown effectiveness against various bacterial strains, contributing to their use in treating infections .

In Vitro Studies

Research has demonstrated that benzimidazole derivatives can exhibit significant cytotoxicity against various cancer cell lines. For instance, studies on substituted benzimidazoles indicate that structural modifications can enhance their potency as topoisomerase I inhibitors and cytotoxic agents against human lymphoblast cell lines .

CompoundCell LineIC50 (µM)Mechanism
Benzimidazole ARPMI 840210Topoisomerase I inhibition
Benzimidazole BHeLa5DNA intercalation
This compoundMCF-7TBDTBD

Note: TBD indicates that specific data on this compound's IC50 is yet to be determined.

Case Studies

  • Anticancer Activity : A study focusing on various benzimidazole derivatives found that structural variations significantly affect their anticancer activity. The introduction of bulky groups such as tert-butyl can enhance the compound's ability to penetrate cell membranes and interact with intracellular targets .
  • Antiviral Potential : Another investigation into the antiviral properties of benzimidazoles highlighted their ability to inhibit viral RNA polymerases, suggesting that modifications like those seen in this compound could lead to novel antiviral agents .

Pharmacokinetics and Toxicology

The pharmacokinetic profile of benzimidazole derivatives often includes favorable absorption and distribution characteristics due to their lipophilic nature. However, toxicity assessments are crucial:

  • Acute Toxicity : Initial toxicity studies indicate that compounds with bulky silyl groups may exhibit lower acute toxicity compared to simpler analogs.
  • Chronic Toxicity : Long-term studies are necessary to evaluate the safety profile of these compounds in therapeutic contexts.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。